
4-Chloroisoquinolin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloroisoquinolin-7-amine is a chemical compound with the molecular formula C9H7ClN2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chloroisoquinolin-7-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of 4,7-dichloroquinoline with an amine. For example, the reaction of 4,7-dichloroquinoline with 3-amino-1,2,4-triazole in ethanol under reflux conditions in an ultrasonic bath at 90°C for 30 minutes yields this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloroisoquinolin-7-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type for synthesizing derivatives of this compound.
Oxidation and Reduction: These reactions can modify the functional groups attached to the isoquinoline ring.
Substitution Reactions: These reactions involve replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, with reactions typically conducted in solvents like ethanol under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with 3-amino-1,2,4-triazole yields a triazole-substituted isoquinoline derivative .
Applications De Recherche Scientifique
4-Chloroisoquinolin-7-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing various pharmaceutical compounds with potential antimicrobial, antimalarial, and anticancer activities.
Materials Science: The compound is explored for its potential use in creating novel materials with specific electronic and optical properties.
Biological Research: It is used in studies to understand the interactions of isoquinoline derivatives with biological targets.
Mécanisme D'action
The mechanism of action of 4-chloroisoquinolin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, derivatives of this compound have shown antimicrobial activity by inhibiting bacterial enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloroisoquinolin-4-amine: This compound has a similar structure but with the chlorine and amine groups at different positions.
4,7-Dichloroquinoline: This is a precursor used in the synthesis of 4-chloroisoquinolin-7-amine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.
Propriétés
IUPAC Name |
4-chloroisoquinolin-7-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-5-12-4-6-3-7(11)1-2-8(6)9/h1-5H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUISSIBIDREFPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C=C1N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
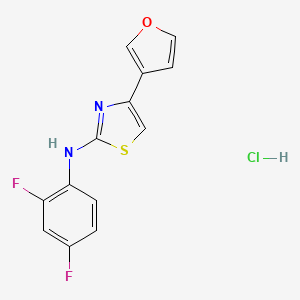
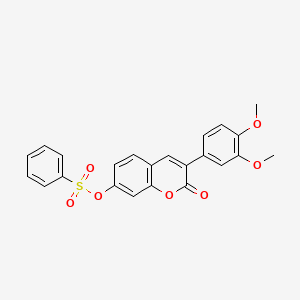
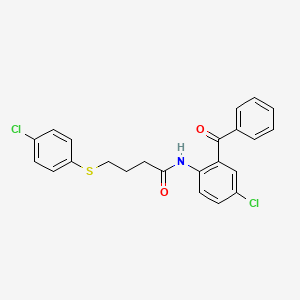
![3-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine](/img/structure/B2830029.png)
![2-(2-chloroacetamido)-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2830032.png)
![N'-(2,4-difluorophenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2830035.png)
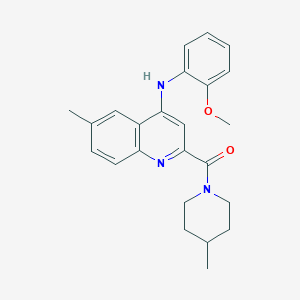
![2-[(4-Fluorophenyl)sulfanyl]-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)ethan-1-one](/img/structure/B2830037.png)
![N-(2-cyanoethyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2830040.png)

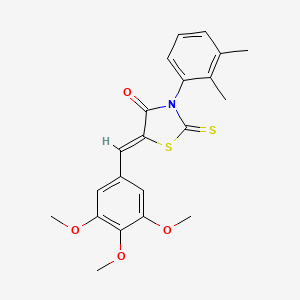

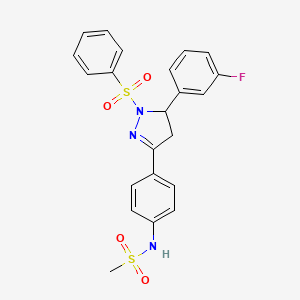
![3-(4-Fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2830048.png)
